Cas no 2227686-26-0 ((2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine)

(2S)-1-(4-Bromo-3,5-dimethylphenyl)propan-2-amine is a chiral amine compound featuring a brominated and dimethyl-substituted phenyl ring. Its stereospecific (S)-configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical research. The bromo and dimethyl groups enhance its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amine functionality allows for further derivatization. This compound is particularly useful in the development of bioactive molecules, serving as a key intermediate in medicinal chemistry. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its stability under standard conditions further supports its utility in synthetic workflows.
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine structure
2227686-26-0 structure
Product name:(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
CAS No:2227686-26-0
MF:C11H16BrN
MW:242.155442237854
CID:6122655
PubChem ID:165681173

(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
    • 2227686-26-0
    • EN300-1924210
    • Inchi: 1S/C11H16BrN/c1-7-4-10(6-9(3)13)5-8(2)11(7)12/h4-5,9H,6,13H2,1-3H3/t9-/m0/s1
    • InChI Key: BHBIWOXUQPFNBS-VIFPVBQESA-N
    • SMILES: BrC1C(C)=CC(=CC=1C)C[C@H](C)N

Computed Properties

  • Exact Mass: 241.04661g/mol
  • Monoisotopic Mass: 241.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1924210-0.5g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
0.5g
$946.0 2023-09-17
Enamine
EN300-1924210-0.05g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
0.05g
$827.0 2023-09-17
Enamine
EN300-1924210-0.1g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
0.1g
$867.0 2023-09-17
Enamine
EN300-1924210-10g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
10g
$4236.0 2023-09-17
Enamine
EN300-1924210-0.25g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
0.25g
$906.0 2023-09-17
Enamine
EN300-1924210-2.5g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
2.5g
$1931.0 2023-09-17
Enamine
EN300-1924210-5.0g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
5g
$5304.0 2023-06-01
Enamine
EN300-1924210-5g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
5g
$2858.0 2023-09-17
Enamine
EN300-1924210-1g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
1g
$986.0 2023-09-17
Enamine
EN300-1924210-10.0g
(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine
2227686-26-0
10g
$7866.0 2023-06-01

(2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine Related Literature

Additional information on (2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine

The Compound CAS No 2227686-26-0: (2S)-1-(4-Bromo-3,5-Dimethylphenyl)Propan-2-Amine

The compound CAS No 2227686-26-0, also known as (2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structure and potential applications in various industries. The molecule consists of a propan-2-amine backbone attached to a substituted phenyl group, making it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of this compound in drug discovery and development. The presence of the bromine atom at the para position of the phenyl ring introduces unique electronic properties, which can be exploited in designing bioactive molecules. Additionally, the stereochemistry at the second carbon atom (denoted by the (S) configuration) plays a crucial role in determining the compound's biological activity and selectivity.

The synthesis of (2S)-1-(4-bromo-3,5-dimethylphenyl)propan-2-amine involves a multi-step process that includes nucleophilic substitution and stereochemical control. Researchers have optimized these steps to achieve high yields and enantiomeric excess, ensuring its suitability for large-scale production. The compound's stability under various reaction conditions has also been thoroughly investigated, making it a reliable intermediate in organic synthesis.

In terms of applications, this compound has shown promise in the development of pharmaceutical agents targeting specific biological pathways. For instance, its ability to act as a chiral ligand in asymmetric catalysis has been explored in recent studies. Furthermore, its use as a precursor for more complex molecules has been documented in several research papers, underscoring its versatility in chemical synthesis.

From an environmental standpoint, the compound's biodegradability and ecological impact have been assessed to ensure compliance with safety regulations. Studies indicate that it degrades under specific environmental conditions without posing significant risks to ecosystems. This information is critical for its safe handling and disposal during industrial processes.

In conclusion, CAS No 2227686-26-0 represents a valuable molecule with diverse applications across multiple fields. Its unique structure and stereochemical properties make it an essential component in modern chemical research and development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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